molecular formula C11H15NO2 B12971388 Ethyl 2-amino-2-(2-methylphenyl)acetate

Ethyl 2-amino-2-(2-methylphenyl)acetate

Katalognummer: B12971388
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: JBEMYUMRWYCMSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-2-(o-tolyl)acetate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an ethyl ester group, an amino group, and an o-tolyl group attached to the alpha carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(o-tolyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl bromoacetate with o-toluidine in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amino group of o-toluidine attacks the carbon atom of ethyl bromoacetate, resulting in the formation of the desired product.

Another method involves the reductive amination of ethyl 2-oxo-2-(o-tolyl)acetate with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-amino-2-(o-tolyl)acetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-2-(o-tolyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nature of the substituent.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-2-(o-tolyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-2-(o-tolyl)acetate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, where it undergoes further chemical transformations to exert its effects. The molecular targets and pathways involved would depend on the final active compound derived from ethyl 2-amino-2-(o-tolyl)acetate.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-amino-2-(o-tolyl)acetate can be compared with other amino acid esters such as:

    Ethyl 2-amino-2-phenylacetate: Similar structure but with a phenyl group instead of an o-tolyl group.

    Ethyl 2-amino-2-(p-tolyl)acetate: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

ethyl 2-amino-2-(2-methylphenyl)acetate

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)10(12)9-7-5-4-6-8(9)2/h4-7,10H,3,12H2,1-2H3

InChI-Schlüssel

JBEMYUMRWYCMSQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C1=CC=CC=C1C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.